1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one
Description
Functional Group Impact on Properties:
- Ketone vs. Alcohol : The ketone in this compound enhances electrophilicity at C4, enabling nucleophilic additions, whereas the hydroxyl group in its 4-ol derivative facilitates hydrogen bonding.
- Methyl Substitution : The N-methyl group in the title compound reduces nitrogen’s basicity compared to unmethylated analogs like 1-azaspiro[5.5]undecane.
- Heteroatom Position : Derivatives with oxygen and nitrogen in alternate positions (e.g., 1-oxa-9-azaspiro[5.5]undecane) exhibit distinct dipole moments and solubility profiles.
These structural variations underscore the tunability of azaspiro[5.5]undecane scaffolds for applications ranging from catalysis to pharmaceutical intermediates.
Properties
IUPAC Name |
1-methyl-9-oxa-1-azaspiro[5.5]undecan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-11-5-2-9(12)8-10(11)3-6-13-7-4-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEROJUTLGPJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC12CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Functional Groups
- 9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine (CAS RN: 1306739-52-5) Key Differences: Replaces the methyl group at position 1 with a phenylmethyl substituent and substitutes the ketone (position 4) with an amine. Molecular Formula: C₁₆H₂₄N₂O (MW: 260.38).
- N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine Key Differences: Features a cyclopropylamine at position 9 and a phenyl group at position 3. The azaspiro nitrogen shifts to position 4. The phenyl group may improve π-π stacking interactions in protein binding. Synthesized as a 2:1 diastereomeric mixture, resolved via HPLC .
Heteroatom Positional Isomers
N-Methyl-9-azaspiro[5.5]undecane-3-one
- Key Differences : Swaps the positions of oxygen and nitrogen (9-aza vs. 9-oxa in the target compound) and places the ketone at position 3.
- Impact : Alters electron distribution and hydrogen-bonding capacity. Synthesized via Michael addition and hydrogenation, demonstrating the feasibility of modular spirocycle synthesis .
- 1,9-Dioxaspiro[5.5]undecan-4-one (CAS RN: 1330756-23-4) Key Differences: Replaces the nitrogen atom with a second oxygen (1,9-dioxa). Impact: Increased polarity due to two ether oxygens.
Halogenated and Sulfur-Containing Derivatives
9,9-Difluoro-1-oxaspiro[5.5]undecan-4-one
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate (CAS RN: 503551-94-8)
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one is a spiro compound with the molecular formula . It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure, which contributes to its biological activity. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO2 |
| CAS Number | 1824084-45-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, including:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammatory responses .
1. Soluble Epoxide Hydrolase Inhibition
Research indicates that derivatives of this compound exhibit significant sEH inhibitory activity. For instance, a related compound demonstrated effectiveness in reducing serum creatinine levels in rat models of chronic kidney disease when administered orally . This suggests potential applications in treating renal disorders.
2. Analgesic Properties
Some studies have explored the analgesic properties of spiro compounds similar to this compound. For example, derivatives have been shown to act as dual ligands for m-opioid receptors, indicating potential for pain management therapies .
Case Study 1: Chronic Kidney Disease
A study highlighted the efficacy of a trisubstituted urea based on the spiro framework in treating chronic kidney disease by inhibiting sEH . The results indicated that the compound could lower serum creatinine levels effectively.
Case Study 2: Pain Management
Research into related spiro compounds has shown promise for pain relief through dual receptor agonism . These findings suggest that modifications to the spiro structure can enhance therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other spiro compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one | Structure | Similar sEH inhibition potential |
| 7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one | Structure | Analgesic properties |
| 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one | Structure | Potential anti-inflammatory effects |
Q & A
Q. What are the most reliable synthetic routes for 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one, and how do reaction conditions impact yield?
The compound can be synthesized via Prins cyclization , which constructs the spirocyclic scaffold in one step with moderate yields (50–70%) under mild acidic conditions (e.g., BF₃·OEt₂) . An alternative method using Grubbs catalyst-mediated olefin metathesis is more complex and costly but offers regioselectivity for specific substituents at position 4 . Key variables include temperature (0–25°C for Prins vs. 40–60°C for metathesis) and solvent choice (dichloromethane for Prins; toluene for metathesis). Lower yields in metathesis (~30%) are attributed to competing side reactions, necessitating careful catalyst loading optimization .
Q. How can the spirocyclic structure of this compound be rigorously characterized?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Distinct signals for the spirocyclic core (e.g., δ 3.5–4.0 ppm for oxygen/nitrogen-bearing protons) and methyl group (δ 1.2–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₀H₁₇NO₂ for the base structure) .
- X-ray crystallography : For absolute configuration determination, though crystal growth is challenging due to conformational flexibility .
Advanced Research Questions
Q. What strategies are effective for resolving diastereomers during synthesis, and how do stereochemical variations affect bioactivity?
Diastereomers often arise from substituent addition at position 4. Resolution methods include:
- Preparative HPLC : Using polar stationary phases (C18) with methanol/acetonitrile gradients, achieving >95% purity for individual isomers .
- Chiral auxiliaries : Introducing temporary stereodirecting groups (e.g., benzylamines) during synthesis to enforce specific configurations . Bioactivity differences are significant: For example, the (3S*,6s*,9R*)-diastereomer of a related spirocyclic analog showed 10-fold higher MmpL3 inhibition than its counterpart .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold in enzyme inhibition studies?
Key modifications and their effects:
Q. What experimental approaches address contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Assay conditions : Variations in buffer pH or co-solvents (e.g., DMSO concentration) can alter enzyme inhibition IC₅₀ values. Standardize protocols using guidelines from the FDA’s Bioanalytical Method Validation .
- Compound purity : Trace impurities from incomplete HPLC resolution (e.g., <95% purity) may skew results. Validate purity via LC-MS and orthogonal techniques (e.g., capillary electrophoresis) .
- Cell permeability : Use Caco-2 monolayer assays to confirm cellular uptake differences between analogs, which may explain divergent in vitro/in vivo activities .
Methodological Considerations
Q. Which computational tools are best suited for predicting the physicochemical properties of this spirocyclic compound?
- LogP/D solubility : Employ Schrödinger’s QikProp or Molinspiration for partition coefficient and solubility predictions, critical for pharmacokinetic profiling .
- Conformational analysis : Molecular dynamics (MD) simulations (AMBER or GROMACS) reveal dominant ring-puckering modes affecting target binding .
Q. How can reaction scalability be optimized for multi-gram synthesis without compromising stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
